Cocoyl methyl beta-alanine is an acyl amino acid surfactant derived from coconut oil, specifically characterized by the attachment of a cocoyl group to methyl beta-alanine. This compound plays a significant role in various applications, particularly within the cosmetic and personal care industries, due to its surfactant properties.
The primary source of cocoyl methyl beta-alanine is coconut oil, which is rich in medium-chain fatty acids. The synthesis of this compound typically involves the reaction of fatty acids extracted from coconut oil with amino acids, particularly beta-alanine derivatives.
Cocoyl methyl beta-alanine is classified as an amphoteric surfactant. Amphoteric surfactants possess both hydrophilic and hydrophobic properties, allowing them to function effectively in various pH environments. This classification makes them suitable for use in cleansing products, shampoos, and skin care formulations.
Cocoyl methyl beta-alanine can be synthesized through several methods, primarily focusing on the reaction between fatty acids (from coconut oil) and methyl beta-alanine. The synthesis typically follows a two-step process:
Cocoyl methyl beta-alanine features a long hydrophobic tail derived from coconut oil and a hydrophilic head consisting of the beta-alanine moiety. Its structure can be represented as:
Cocoyl methyl beta-alanine participates in several chemical reactions:
The stability of cocoyl methyl beta-alanine under varying pH levels allows it to maintain efficacy across different formulations, making it versatile for use in personal care products.
The mechanism by which cocoyl methyl beta-alanine functions as a surfactant involves:
Cocoyl methyl beta-alanine has several scientific and industrial applications:
Cocoyl Methyl Beta-Alanine (CMBA) is an advanced amino acid-based surfactant derived from coconut oil fatty acids and beta-alanine. As a sodium salt (INCI: Sodium Cocoyl Methyl Beta-Alaninate), it belongs to the class of N-acyl amino acid surfactants characterized by an amide bond linking the hydrophobic alkyl chain to the amino acid headgroup. Its molecular structure features a methyl group on the beta-carbon of alanine, enhancing steric stability, and a cocoyl chain (C8–C18) providing surface-active properties. CMBA exemplifies the shift toward sustainable, high-performance surfactants, leveraging renewable feedstocks and biocompatible chemistry [5] [6] [7].
The development of CMBA is rooted in two intersecting scientific trajectories:
Table 1: Key Milestones in Amino Acid-Based Surfactant Development
Year | Milestone | Significance | |
---|---|---|---|
1980s | First commercial amino acid surfactants (glutamates) | Demonstrated feasibility of bio-based surfactants | |
1990s | Optimization of fatty acid acylation techniques | Enabled scalable synthesis of N-acyl amino acid surfactants | |
2000s | Introduction of beta-alanine derivatives | Improved salt tolerance and surface activity vs. alpha-analogs | |
2010s | CMBA adoption in cosmetics/EOR | Validated performance in high-salt and biocompatible applications | [6] [7] |
CMBA’s molecular architecture defines its physicochemical behavior:
Core Structural Features
Classification Hierarchy
Table 2: Structural Comparison of Key Amino Acid-Based Surfactants
Surfactant | Amino Acid | Hydrophobic Chain | Critical Micelle Concentration (mM) | Salt Tolerance | |
---|---|---|---|---|---|
Sodium Cocoyl Methyl Beta-Alaninate | Methyl-beta-alanine | Cocoyl (C8–C18) | 0.15–0.25 | High (>20% NaCl) | |
Sodium Lauroyl Sarcosinate | Sarcosine (N-methyl glycine) | Lauryl (C12) | 0.30–0.50 | Moderate | |
Sodium Cocoyl Glutamate | Glutamic acid | Cocoyl (C8–C18) | 0.10–0.20 | Low | [4] [6] |
CMBA bridges academic innovation and industrial applications:
Cosmetics & Personal Care
Enhanced Oil Recovery (EOR)
Biomedical Research
Table 3: Industrial Applications and Performance Metrics
Application | Key Property | Performance Data | Competitive Advantage | |
---|---|---|---|---|
Cosmetics | Foam Volume | 300–400 mL (0.2% solution) | 30% higher vs. sodium cocoyl isethionate | |
EOR | Oil-Water IFT | 0.157 mN/m (101.5°C) | Stable in salinities >13,000 mg/L | |
Drug Delivery | CMC | 0.15–0.25 mM | Lower aggregation concentration vs. sarcosinates | [4] [5] [7] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0